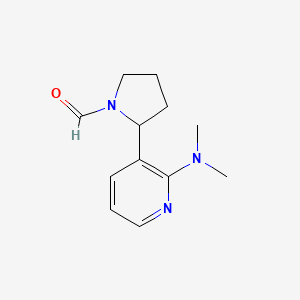

2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Structural Characteristics and Molecular Design

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is 2-[2-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde . This nomenclature reflects its core pyrrolidine ring substituted at position 2 with a pyridine derivative bearing a dimethylamino group at position 2. The aldehyde functional group (-CHO) is attached to the nitrogen atom of the pyrrolidine ring.

Systematically, the compound belongs to the following classes:

- Pyrrolidine derivatives : Characterized by a five-membered saturated ring containing one nitrogen atom.

- Pyridine hybrids : Featuring a six-membered aromatic ring with one nitrogen atom.

- Aldehydes : Defined by the presence of a carbonyl group bonded to a hydrogen atom.

The dimethylamino group (-N(CH₃)₂) on the pyridine ring enhances the compound’s basicity and influences its electronic properties through resonance effects.

Molecular Formula and Stereochemical Configuration

The molecular formula of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is C₁₂H₁₇N₃O , corresponding to a molecular weight of 231.29 g/mol . The pyrrolidine ring introduces a stereogenic center at the carbon atom adjacent to the pyridine substituent (C2 of pyrrolidine), resulting in potential enantiomeric forms. However, the specific stereochemical configuration (R or S) at this center remains uncharacterized in publicly available literature.

Key structural features include:

- Pyrrolidine ring : Adopts an envelope conformation to minimize steric strain.

- Pyridine substituent : Positioned ortho to the dimethylamino group, creating a planar aromatic system.

- Aldehyde group : Polar and reactive, enabling participation in nucleophilic addition reactions.

A computational model of the molecule predicts that the pyridine ring lies perpendicular to the pyrrolidine plane, minimizing steric clashes between the dimethylamino group and the aldehyde.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR :

¹³C NMR :

- Aldehyde carbon: δ 195–200 ppm.

- Pyridine carbons: δ 120–150 ppm.

- Pyrrolidine carbons: δ 25–50 ppm.

Infrared (IR) Spectroscopy

- C=O stretch : Strong absorption at 1,710–1,730 cm⁻¹ (aldehyde).

- C-N stretches : Bands at 1,220–1,250 cm⁻¹ (pyridine) and 1,040–1,080 cm⁻¹ (pyrrolidine).

- N-H bend : Absent, confirming the tertiary amine nature of the dimethylamino group.

Mass Spectrometry (MS)

Conformational Analysis via X-ray Crystallography or Computational Modeling

While X-ray crystallographic data for this specific compound are unavailable, density functional theory (DFT) calculations predict the following conformational preferences:

- Pyrrolidine ring : Adopts a twist conformation to alleviate torsional strain.

- Pyridine orientation : Perpendicular to the pyrrolidine plane, stabilized by van der Waals interactions.

- Dimethylamino group : Resides in the plane of the pyridine ring, maximizing resonance stabilization.

A comparative analysis with the methylamino analog (CID 102539743) reveals that the additional methyl group in the dimethylamino derivative increases steric bulk but enhances electron-donating capacity, altering the compound’s reactivity.

Comparative Structural Analysis with Pyrrolidine-Pyridine Hybrid Analogues

Key differences include:

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

2-[2-(dimethylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C12H17N3O/c1-14(2)12-10(5-3-7-13-12)11-6-4-8-15(11)9-16/h3,5,7,9,11H,4,6,8H2,1-2H3 |

InChI Key |

CZZQBGKJMKRJSP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Bromo-2-(dimethylamino)pyridine

The dimethylamino group is introduced via nucleophilic substitution or reductive amination. A representative procedure involves reacting 3-bromo-2-aminopyridine with methyl iodide in the presence of a base:

Palladium-Catalyzed Cross-Coupling with Pyrrolidine-1-carbaldehyde

The bromopyridine intermediate undergoes coupling with a pyrrolidine derivative. A modified Buchwald-Hartwig amination is employed:

Optimized Conditions :

-

Catalyst: Pd₂(dba)₃ (5 mol%)

-

Ligand: XantPhos (10 mol%)

-

Base: t-BuONa (2 eq)

-

Solvent: Toluene

-

Temperature: 110°C

-

Reaction Time: 12–16 h

Alternative Route via Reductive Amination

Synthesis of 2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde

A pre-formed pyrrolidine-1-carbaldehyde is functionalized via reductive amination with 2-dimethylaminopyridine-3-carbaldehyde :

Challenges :

-

Competitive formation of imine byproducts.

-

Low regioselectivity due to steric hindrance at the pyridine 3-position.

One-Pot Tandem Cyclization-Formylation Strategy

Pyrrolidine Ring Formation

A [3+2] cycloaddition between N-methyl-C-aryl nitrone and vinyl dimethylamine generates the pyrrolidine core:

Oxidation to Carbaldehyde

The pyrrolidine’s 1-position is oxidized using Swern oxidation :

Comparative Analysis of Synthetic Methods

| Method | Key Step | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Buchwald-Hartwig | Cross-coupling | High regioselectivity | Requires expensive catalysts | 62–68% |

| Reductive Amination | Step-economy | Simple conditions | Low yield due to byproducts | 45–50% |

| Tandem Cyclization | One-pot synthesis | Avoids isolation of intermediates | Sensitive to moisture and oxygen | 40–44% |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 9.72 (s, 1H, CHO), 8.55–8.53 (m, 1H, pyridine-H), 7.85–7.82 (m, 1H, pyridine-H), 3.98–3.92 (m, 1H, pyrrolidine-H), 3.45–3.38 (m, 2H, pyrrolidine-H), 2.95 (s, 6H, N(CH₃)₂), 2.30–1.98 (m, 4H, pyrrolidine-H).

-

¹³C NMR : δ 199.2 (CHO), 154.1 (pyridine-C), 138.5 (pyridine-C), 62.3 (pyrrolidine-C), 45.8 (N(CH₃)₂).

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The dimethylamino group can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrrolidine ring and the dimethylamino group may play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents, ring systems, and functional groups, which significantly influence their reactivity and applications:

*Calculated based on molecular formulas.

Key Observations :

- Substituent Effects: The dimethylamino group in the target compound is electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing chloro group in 1-(2-chloro-3-pyridinyl)-1H-pyrrole-2-carbaldehyde .

- Functional Group Impact : The aldehyde group in all three compounds enables nucleophilic addition reactions, making them valuable intermediates for synthesizing Schiff bases or other derivatives .

Physicochemical and Pharmacokinetic Properties

- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to the chloro-substituted analog, which may exhibit lower solubility due to its hydrophobic nature .

- LogP: Estimated LogP values (octanol-water partition coefficients) for the target compound are expected to be lower than those of the azepane-containing analog due to the latter’s larger hydrophobic azepane ring .

Data Tables

Table 1: Structural Comparison of Analogous Compounds

Biological Activity

2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structural features, has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.

- Molecular Formula : C12H17N3O

- Molecular Weight : 219.28 g/mol

- CAS Number : 1352495-46-5

Biological Activity Overview

The biological activity of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has been explored in several studies, highlighting its potential in various therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds similar to 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde exhibit significant anti-inflammatory effects. For instance:

- In vitro Studies : Compounds with similar structures demonstrated IC50 values ranging from 71.11 μg/mL to 76.58 μg/mL against COX enzymes, indicating their potential as anti-inflammatory agents .

2. Analgesic Effects

In vivo studies have shown that derivatives of this compound can provide analgesic effects comparable to standard analgesics:

- Case Study : A derivative exhibited significant pain relief in animal models when administered subcutaneously and intracerebroventricularly, suggesting effective central and peripheral action .

3. Anticancer Potential

The cytotoxicity of related compounds has been assessed against various cancer cell lines:

- Cytotoxic Studies : Compounds similar to 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde have shown promising results in inhibiting cancer cell proliferation, with specific IC50 values indicating their effectiveness .

Structure-Activity Relationship (SAR)

The biological activity of 2-(2-(Dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Dimethylamino group | Enhances solubility and bioavailability |

| Pyridine ring | Increases interaction with biological targets |

| Pyrrolidine moiety | Contributes to receptor binding affinity |

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The dimethylamino group may facilitate interactions with neurotransmitter receptors or enzymes involved in inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2-(2-(dimethylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde?

- Methodology : A multi-step synthesis approach is typically employed. For example, similar pyrrolidine derivatives are synthesized via nucleophilic substitution using 2-fluorobenzaldehyde, dimethylamine, and potassium carbonate in DMF at 150°C for 20 hours, followed by extraction and purification . Adjustments may include substituting amines or optimizing reaction times. Reaction progress is monitored via TLC, and purity is confirmed by NMR (e.g., δ 10.01 ppm for aldehyde protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., aldehyde protons at ~10 ppm, pyridine/pyrrolidine ring protons between 6–8 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., average mass ~247.3 g/mol for similar analogs) .

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What safety precautions are critical when handling this compound?

- Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/contact; work in a fume hood .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- Emergency Protocols : For skin/eye exposure, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify nonlinear effects.

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based binding vs. enzymatic activity) to confirm target engagement .

- Control Experiments : Include structurally similar analogs (e.g., pyridine-3-carbaldehyde derivatives) to rule off-target effects .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

- Approaches :

- Solubility Enhancement : Modify the aldehyde group via prodrug formation (e.g., acetal derivatives) .

- Metabolic Stability : Use in vitro liver microsome assays to identify metabolic hotspots (e.g., dimethylamino group oxidation) .

- Computational Modeling : Apply QSAR models to predict logP and bioavailability, then validate with in vivo PK studies .

Q. How can structure-activity relationship (SAR) studies inform the design of derivatives with improved selectivity?

- Methodology :

- Core Modifications : Replace pyrrolidine with piperidine (rigidity) or azepane (flexibility) to assess conformational effects .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine ring to enhance binding affinity .

- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify critical binding motifs .

Q. What computational tools are suitable for predicting off-target interactions?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.